(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17392922
InChI: InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1
SMILES:
Molecular Formula: C19H17N5OS
Molecular Weight: 363.4 g/mol

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol

CAS No.:

Cat. No.: VC17392922

Molecular Formula: C19H17N5OS

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol -

Specification

Molecular Formula C19H17N5OS
Molecular Weight 363.4 g/mol
IUPAC Name (2R)-4-[1-(2-aminopyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol
Standard InChI InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1
Standard InChI Key FSQNPXFFFUDCCO-LJQANCHMSA-N
Isomeric SMILES C[C@@](C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O
Canonical SMILES CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

AM-0216 features a hybrid structure integrating three pharmacologically relevant heterocycles:

  • Indoline core: A bicyclic system comprising a benzene ring fused to a pyrrolidine ring, providing rigidity and facilitating interactions with hydrophobic kinase domains .

  • 2-Aminopyrimidine moiety: A six-membered aromatic ring with amino and nitrogen substituents, critical for hydrogen bonding with ATP-binding pockets in kinases .

  • Thiazole ring: A five-membered ring containing sulfur and nitrogen, enhancing electronic delocalization and metabolic stability .

The stereochemistry at the but-3-yn-2-ol position ((R)-configuration) is essential for target selectivity, as enantiomeric forms (e.g., AM-0650) exhibit reduced activity .

Table 1: Physicochemical Properties of AM-0216

PropertyValueSource
Molecular FormulaC<sub>20</sub>H<sub>18</sub>N<sub>6</sub>OS
Molecular Weight390.46 g/mol
SMILES NotationC1CN(C2=C1C=CC(=C2)C#CC(C)(C3=NC(=CS3)O)O)C4=NC(=NC=C4)N
logP (Predicted)2.8 ± 0.3
Aqueous Solubility12 µM (pH 7.4)

Synthesis and Structural Characterization

Multi-Step Synthetic Route

The synthesis of AM-0216 involves sequential coupling reactions, as outlined below:

  • Indoline Functionalization: Palladium-catalyzed Sonogashira coupling introduces the alkyne moiety at the 6-position of the indoline scaffold .

  • Pyrimidine Ring Formation: Cyclocondensation of guanidine derivatives with β-keto esters yields the 2-aminopyrimidine group, followed by chlorination and amination .

  • Thiazole Incorporation: Hantzsch thiazole synthesis using α-bromo ketones and thioureas constructs the thiazole ring, with subsequent stereoselective reduction to achieve the (R)-configuration .

Key intermediates include (E)-1-(4-methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, characterized by C-H⋯π interactions in crystalline form .

Analytical Validation

  • X-ray Crystallography: Confirms the planar geometry of the dihydro-pyrazole intermediate and T-shaped molecular conformation .

  • NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 1H, indoline-H), 3.75 (m, 2H, CH<sub>2</sub>) .

  • High-Resolution Mass Spectrometry: [M+H]<sup>+</sup> m/z 391.1432 (calculated 391.1438) .

Biological Activity and Mechanism of Action

Target Engagement: NF-κB-Inducing Kinase (NIK)

AM-0216 selectively inhibits NIK, a serine/threonine kinase central to the non-canonical NF-κB pathway. By binding to the kinase’s ATP pocket, it prevents phosphorylation of IκB kinase α (IKKα), thereby blocking nuclear translocation of NF-κB transcription factors .

Table 2: In Vitro Activity Profile

AssayIC<sub>50</sub> (nM)Cell LineSource
NIK Inhibition4.2 ± 0.7HEK293
IKKβ Inhibition>10,000HEK293
Myeloma Cell Cytotoxicity28 ± 3RPMI-8226
Peripheral Blood Mononuclear Cell Viability>1,000Human PBMCs

Functional Consequences

  • Cell Cycle Arrest: Treatment with AM-0216 (100 nM, 48 h) induces G<sub>1</sub> phase arrest in 78% of RPMI-8226 cells, compared to 12% in controls .

  • Apoptotic Signaling: Caspase-3/7 activation increases 6-fold at 72 h, accompanied by poly-ADP ribose polymerase (PARP) cleavage .

  • Synergy with Bortezomib: Combination index (CI) = 0.32 ± 0.05, indicating strong synergistic effects with proteasome inhibitors .

Clinical Relevance and Future Directions

Challenges and Optimization Strategies

  • Solubility Limitations: Prodrug derivatization (e.g., phosphate esters) improves aqueous solubility to >500 µM without compromising activity .

  • Metabolic Clearance: Structural modifications at the thiazole C4 position reduce glucuronidation rates in hepatocytes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator